1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone
Description
1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone is a pyridine derivative featuring a methyl group at position 2, a trifluoromethyl (CF₃) group at position 6, and an ethanone (acetyl) moiety at position 4. This compound combines electron-donating (methyl) and electron-withdrawing (CF₃) substituents, creating a unique electronic profile. Such structural features are critical in medicinal chemistry and materials science, where trifluoromethyl groups enhance metabolic stability and lipophilicity, while acetyl groups serve as reactive handles for further functionalization .
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5-3-7(6(2)14)4-8(13-5)9(10,11)12/h3-4H,1-2H3 |
InChI Key |
LQNFBRRKTQNMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone with structurally related pyridine and pyrimidine derivatives:
Key Differences and Implications
Substituent Positioning: The target compound’s methyl (C2) and CF₃ (C6) groups create steric and electronic effects distinct from analogs like 1-(2-CF₃-pyridin-4-yl)ethanone (CF₃ at C2). Compared to 1-[6-CF₃-pyridin-3-yl]ethanone, the ethanone at C4 in the target compound may alter solubility and crystallinity due to positional isomerism .
Electronic Effects :
- The methyl group at C2 in the target compound donates electrons via inductive effects, partially counteracting the electron-withdrawing CF₃ group. This balance may enhance stability in acidic or oxidative environments relative to analogs with dual electron-withdrawing groups .
Biological Relevance :
- Compounds like Emraclidine () highlight the importance of trifluoromethylpyridine motifs in drug design. The target compound’s substitution pattern could optimize interactions with biological targets (e.g., enzymes or receptors) by fine-tuning steric and electronic properties .
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